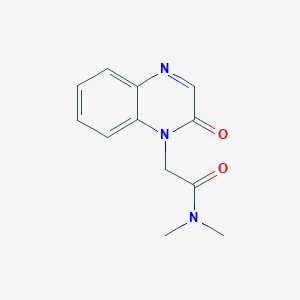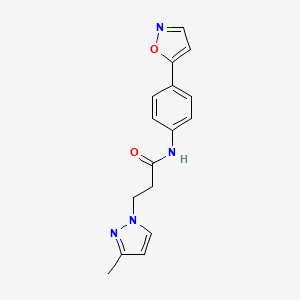
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide, also known as DMAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAQ is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of cell signaling pathways. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is also relatively easy to synthesize, making it readily accessible to researchers. However, one of the limitations of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. One promising area of research is in the development of new cancer treatments based on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. Researchers may also investigate the potential use of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide in the treatment of other diseases, such as chronic pain and inflammation. Additionally, further studies may be carried out to better understand the mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide and to identify new targets for its use in scientific research.
Synthesemethoden
The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine and ethyl acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14(2)12(17)8-15-10-6-4-3-5-9(10)13-7-11(15)16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGODTYRNBMNGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)

![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)

